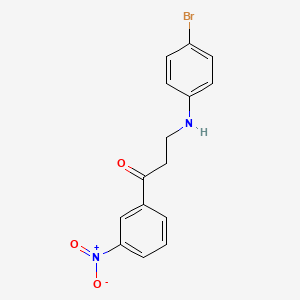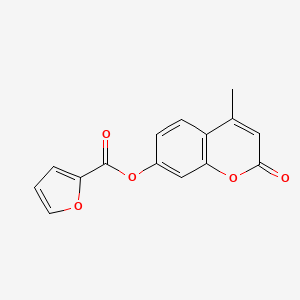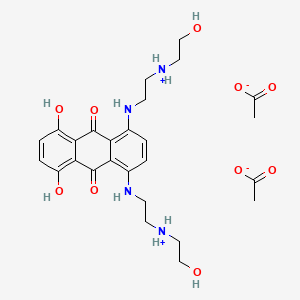
Dhaq diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dhaq diacetate, also known as dihydroxyanthraquinone diacetate, is a derivative of anthraquinone. It is a compound that has gained attention in various scientific fields due to its unique chemical properties and potential applications. The compound is characterized by the presence of two hydroxyl groups and two acetate groups attached to the anthraquinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dhaq diacetate can be synthesized through several methods. One common approach involves the acetylation of dihydroxyanthraquinone using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where dihydroxyanthraquinone is reacted with acetic anhydride in a solvent such as dichloromethane. The reaction mixture is then passed through a series of purification steps, including filtration and distillation, to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Dhaq diacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: The compound can be reduced to form hydroquinones, which have applications in dye and pigment industries.
Substitution: this compound can undergo nucleophilic substitution reactions, where the acetate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide or potassium hydroxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted anthraquinone derivatives, which have applications in different industrial processes.
Scientific Research Applications
Dhaq diacetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which Dhaq diacetate exerts its effects varies depending on its application. In redox flow batteries, the compound undergoes reversible redox reactions, where it alternates between oxidized and reduced states, thereby storing and releasing energy . In biological systems, this compound can intercalate with DNA, disrupting the replication process and leading to cell death, which is a mechanism explored for its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Dihydroxyanthraquinone: The parent compound of Dhaq diacetate, used in similar applications but lacks the acetyl groups.
Anthraquinone: A simpler structure with broad applications in dye and pigment industries.
Hydroxyanthraquinone: Similar to this compound but with fewer hydroxyl groups.
Uniqueness
This compound is unique due to the presence of both hydroxyl and acetate groups, which enhance its solubility and reactivity compared to its parent compound, dihydroxyanthraquinone. This makes it more versatile in various chemical reactions and applications, particularly in the field of energy storage and biological research.
Properties
CAS No. |
70711-41-0 |
|---|---|
Molecular Formula |
C26H36N4O10 |
Molecular Weight |
564.6 g/mol |
IUPAC Name |
2-[[5,8-dihydroxy-4-[2-(2-hydroxyethylazaniumyl)ethylamino]-9,10-dioxoanthracen-1-yl]amino]ethyl-(2-hydroxyethyl)azanium;diacetate |
InChI |
InChI=1S/C22H28N4O6.2C2H4O2/c27-11-9-23-5-7-25-13-1-2-14(26-8-6-24-10-12-28)18-17(13)21(31)19-15(29)3-4-16(30)20(19)22(18)32;2*1-2(3)4/h1-4,23-30H,5-12H2;2*1H3,(H,3,4) |
InChI Key |
ZWCKUVMZBKQQRG-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].CC(=O)[O-].C1=CC(=C2C(=C1NCC[NH2+]CCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCC[NH2+]CCO |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].C1=CC(=C2C(=C1NCC[NH2+]CCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCC[NH2+]CCO |
Related CAS |
65271-80-9 (Parent) |
Synonyms |
Acetate, Mitoxantrone CL 232325 CL-232325 CL232325 DHAQ Hydrochloride, Mitoxantrone Mitoxantrone Mitoxantrone Acetate Mitoxantrone Hydrochloride Mitozantrone Mitroxone Novantron Novantrone NSC 279836 NSC 287836 NSC 299195 NSC 301739 NSC 301739D NSC-279836 NSC-287836 NSC-299195 NSC-301739 NSC-301739D NSC279836 NSC287836 NSC299195 NSC301739 NSC301739D Onkotrone Pralifan Ralenova |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


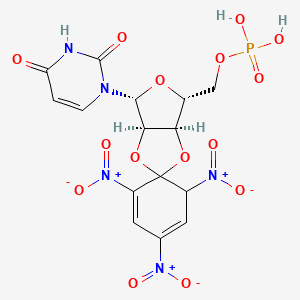
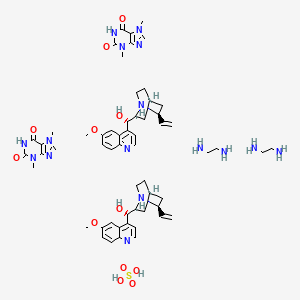
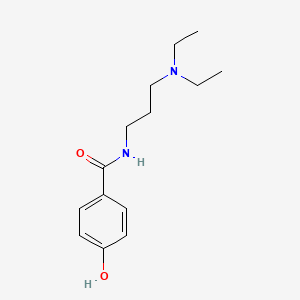
![Ethanone,1-[trans-4-(2-methylpropyl)cyclohexyl]-2-[(phenylsulfonyl)oxy]-](/img/structure/B1201330.png)

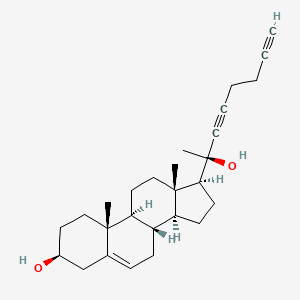

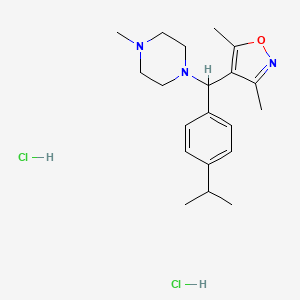
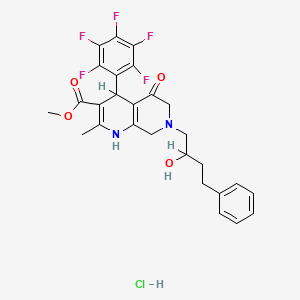
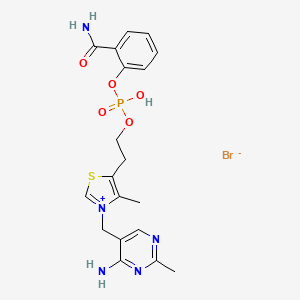
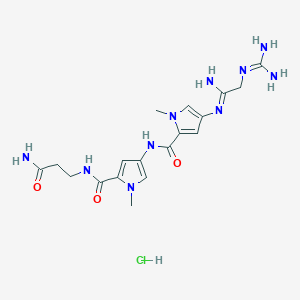
![3-Methyl-5-propylfuro[3,2-g]chromen-7-one](/img/structure/B1201342.png)
